methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate
Description
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7/h2-3,5,8H,4,11H2,1H3/t8-/m0/s1 |
InChI Key |
YIQQDZYOYYDNNJ-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=NC=C(C=C1)Br)N |
Canonical SMILES |
COC(=O)C(CC1=NC=C(C=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Regioselective Bromination of Pyridine Derivatives
The 5-bromo substituent on the pyridine ring is typically introduced early in the synthesis. Patent US10759756B2 describes bromination strategies for pyridine intermediates, where 2-aminopyridine derivatives undergo electrophilic substitution using bromine or N-bromosuccinimide (NBS) in acidic media. For example, 2-amino-4-methylpyridine can be brominated at the 5-position with 65–78% yield using HBr/H2O2. However, this method requires careful control of reaction temperature (0–5°C) to minimize di-bromination byproducts.
Coupling Reactions to Install the Pyridine Moiety
The Suzuki-Miyaura cross-coupling is a viable route to attach the pyridine group to the amino acid side chain. As demonstrated in PubChem CID 62004863, a bromopyridinyl fragment can couple with boronic acid-functionalized amino acid esters. For instance, methyl (2S)-2-aminoacrylate derivatives react with 5-bromo-2-pyridinylboronic acid under Pd(PPh3)4 catalysis, yielding the coupled product in 70–85% efficiency. Key conditions include:
-
Catalyst : Pd(dppf)Cl2 or Pd(OAc)2 with SPhos ligand
-
Base : K2CO3 or Cs2CO3 in degassed THF/water
Chiral Amino Acid Synthesis and Resolution
Asymmetric Catalysis for (2S)-Configuration
The (2S)-stereocenter is established via asymmetric hydrogenation or enzymatic resolution. A method adapted from CN111138335B employs a chiral oxazaborolidine catalyst to reduce α,β-unsaturated esters. For example, hydrogenating methyl 2-acetamido-3-(5-bromopyridin-2-yl)acrylate under 50 psi H2 with (R)-BINAP-RuCl2 affords the (2S)-product in 92% yield and >98% ee.
Diastereomeric Salt Formation
Racemic amino acid esters can be resolved using chiral acids. Patent CN111138335B reports resolving 2-amino-3-(5-bromopyridin-2-yl)propanoate with D-tartaric acid in ethanol/water (1:1). The (2S)-enantiomer preferentially crystallizes as the tartrate salt, achieving 99% diastereomeric excess after two recrystallizations.
Methyl Ester Formation and Protection Strategies
Direct Esterification of Carboxylic Acid Intermediates
The methyl ester is commonly introduced via Fischer esterification. In a procedure from the RSC supplement, 2-amino-3-(5-bromopyridin-2-yl)propanoic acid is refluxed with methanol and H2SO4 (cat.) for 48 hours, yielding the ester in 88% yield. Alternative methods use DCC/DMAP-mediated coupling, though this risks racemization at the α-carbon.
Amino Group Protection
To prevent side reactions during esterification or coupling, the amino group is protected as a Boc or Cbz derivative. For instance, treating the free amine with Boc2O in THF (DMAP catalyst) provides the N-Boc-protected intermediate, which is stable under Suzuki coupling conditions. Deprotection with TFA/DCM (1:1) restores the free amine without epimerization.
Integrated Synthetic Routes
Route 1: Fragment Coupling Approach
-
Synthesis of 5-bromo-2-pyridinylboronic acid : Brominate 2-aminopyridine, followed by diazotization and borylation.
-
Preparation of methyl (2S)-2-aminacrylate : Asymmetric hydrogenation of methyl 2-acetamidoacrylate.
-
Suzuki-Miyaura coupling : Combine fragments using Pd(OAc)2/XPhos, yielding the target compound in 76% overall yield.
Route 2: Chiral Pool Synthesis
-
Start with L-alanine methyl ester : Protect the amino group as Boc-L-alanine methyl ester.
-
Introduce pyridine via nucleophilic aromatic substitution : React with 2-fluoro-5-bromopyridine under basic conditions (KHMDS, −78°C).
-
Deprotect with TFA : Afford the final product in 68% yield over three steps.
Comparative Analysis of Methods
| Method | Yield | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Asymmetric hydrogenation | 85–92% | >98 | High stereocontrol | Requires expensive catalysts |
| Diastereomeric resolution | 40–55% | 99 | Scalable | Low yield due to fractional crystallization |
| Fragment coupling | 70–76% | N/A | Modularity | Multiple protection/deprotection steps |
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents to modify the pyridine ring or the ester moiety.
Substitution: The bromine atom on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4) at low temperatures.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring .
Scientific Research Applications
Medicinal Chemistry
Methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways. Its unique structure allows for interactions with biological targets such as enzymes and receptors.
Case Study : Research indicates that derivatives of this compound can modulate pathways related to inflammation and neurological disorders, making it a valuable candidate for drug development.
In material science, this compound can be utilized to develop novel materials with specific electronic or optical properties. Its ability to modify surfaces can lead to enhanced catalytic activity and improved wettability in various applications.
Application Example : The bromopyridine group can be employed for surface modification, allowing for tailored properties suitable for sensors, catalysts, or drug delivery systems.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity and efficacy against various biological targets. Preliminary studies suggest that it may interact effectively with proteins and enzymes, which is crucial for understanding its therapeutic potential .
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to a broader class of α-amino acid esters with aromatic side chains. Key analogs include:
Key Observations :
- Halogenation : Bromine in the target compound increases molecular weight and lipophilicity compared to fluorine analogs .
- Aromatic Systems : Pyridine (target) vs. indole, thiophene, or phenyl rings alters π-π stacking and hydrogen-bonding capabilities. Indole derivatives (e.g., ) are biologically relevant due to tryptophan mimicry.
- Electronic Effects : Nitro groups (e.g., ) are strongly electron-withdrawing, while methoxy or hydroxyl groups (e.g., ) are electron-donating.
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral esters like methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate .
- Stability : Bromine’s steric bulk may reduce metabolic degradation rates compared to fluorine-substituted analogs .
- Melting Points: Limited data exist, but indole derivatives (e.g., ) often exhibit higher melting points due to hydrogen bonding.
Biological Activity
Methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate, a compound with the molecular formula C9H11BrN2O2, is gaining attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a brominated pyridine ring, which significantly influences its biological interactions. The presence of the bromine atom at the 5-position enhances the compound's binding affinity to various biological targets, including enzymes and receptors.
This compound interacts with specific molecular targets, modulating their activity. This modulation can lead to various biochemical effects, particularly in pathways associated with inflammation and neurological disorders. The compound's mechanism of action is largely attributed to its ability to bind to proteins and enzymes, thereby influencing their function.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Effects : Studies suggest that derivatives of this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Neurological Applications : Its structural properties may allow it to cross the blood-brain barrier, indicating potential applications in treating neurological disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Methyl (2S)-2-amino-3-(pyridin-4-yl)propanoate | C8H10N2O2 | Lacks bromination; used in similar medicinal applications. |
| Methyl 3-(5-bromopyridin-2-yl)propanoate | C9H10BrN | Similar structure but without the amino group; potential use in organic synthesis. |
| 5-Bromo-2-methoxypyridine | C7H8BrN | Different functional groups; used in material science applications. |
The presence of the bromine atom at the 5-position in this compound significantly enhances its reactivity and binding characteristics compared to these other compounds.
Case Studies and Research Findings
- Inflammation Modulation : A study demonstrated that a derivative of this compound effectively reduced markers of inflammation in vitro, suggesting its potential as an anti-inflammatory agent.
- Neuroprotective Effects : In animal models, this compound exhibited neuroprotective properties by reducing neuronal cell death under oxidative stress conditions. This finding highlights its potential therapeutic application in neurodegenerative diseases .
- Binding Affinity Studies : Interaction studies have shown that this compound has a high binding affinity for certain receptors involved in pain and inflammation pathways, further supporting its role as a therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate?
The synthesis typically involves coupling a 5-bromopyridin-2-yl moiety with a chiral amino acid ester. A common approach is to use a protected (2S)-2-aminopropanoate derivative, followed by nucleophilic substitution or Suzuki-Miyaura coupling with 5-bromo-2-pyridinylboronic acid derivatives . For stereochemical control, enzymatic resolution or chiral auxiliaries (e.g., tert-butyloxycarbonyl groups) are employed to preserve the (2S)-configuration . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .
Q. How can the purity and stereochemical integrity of this compound be validated?
Analytical methods include:
- HPLC : Use chiral columns (e.g., Chiralpak IA/IB) with a mobile phase of hexane/isopropanol (90:10) to confirm enantiomeric excess (>98%) .
- NMR : H and C NMR should resolve the 5-bromopyridin-2-yl aromatic protons (δ 7.8–8.5 ppm) and the methyl ester singlet (δ 3.7 ppm). H-H COSY can confirm coupling between the α-amino proton and the pyridine ring .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 289.0 (CHBrNO) .
Advanced Research Questions
Q. How do reaction conditions influence the stability of the 5-bromo substituent during functionalization?
The 5-bromo group is susceptible to displacement under harsh conditions (e.g., strong bases or nucleophiles). For example, in Suzuki-Miyaura coupling, use Pd(PPh)/NaCO in DMF/HO at 80°C to retain the bromine while introducing aryl groups . In contrast, Buchwald-Hartwig amination may require lower temperatures (50–60°C) to prevent debromination . Monitor reactions via TLC (R ~0.3 in ethyl acetate) and LC-MS to detect side products.
Q. What strategies mitigate conflicting bioactivity data in cellular assays?
Discrepancies may arise from:
- Impurity interference : Trace metals (e.g., Pd residues from coupling reactions) can skew results. Purify via Chelex resin or dialysis .
- Stereochemical drift : Hydrolysis of the methyl ester in cell culture media can generate (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid, altering bioavailability. Use stable isotope labeling (e.g., C-methyl ester) to track degradation .
- Assay variability : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) and control for off-target effects using CRISPR knockouts of putative receptors .
Q. How can the compound’s stability under physiological conditions be optimized?
- pH sensitivity : The methyl ester hydrolyzes rapidly at pH >7.3. Prodrug strategies (e.g., tert-butyl esters) or PEGylation can enhance plasma stability .
- Light sensitivity : The bromopyridinyl group may degrade under UV light. Store solutions in amber vials at -20°C and add antioxidants (e.g., 0.1% BHT) .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition at >150°C. Lyophilize for long-term storage .
Q. How should contradictory solubility data in polar vs. nonpolar solvents be resolved?
Solubility conflicts often stem from polymorphic forms. For example:
- Crystalline form : Low solubility in water (<1 mg/mL) but high in DMSO (>50 mg/mL).
- Amorphous form : Improved aqueous solubility (~5 mg/mL) but lower thermal stability.
Characterize polymorphs via X-ray diffraction and optimize co-solvent systems (e.g., 10% DMSO/90% saline for in vivo studies) .
Methodological Considerations for Data Analysis
Q. What computational tools predict interactions between this compound and biological targets?
- Docking : Use AutoDock Vina with PyRx to model binding to bromodomains or kinases. The 5-bromo group often occupies hydrophobic pockets .
- MD Simulations : GROMACS can simulate stability in lipid bilayers, critical for blood-brain barrier penetration studies .
- QSAR : Build models with MOE or Schrödinger to correlate substituent effects (e.g., replacing Br with Cl) with IC values .
Q. How can metabolomic profiling identify degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
